molecular formula C4H9Cl3Si B097515 tert-Butyltrichlorosilane CAS No. 18171-74-9

tert-Butyltrichlorosilane

Cat. No.: B097515
CAS No.: 18171-74-9
M. Wt: 191.55 g/mol
InChI Key: MOOUPSHQAMJMSL-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a melting point of approximately 97-100°C and a boiling point of 132-134°C . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

tert-Butyltrichlorosilane can be synthesized through the reaction of trimethyl chloride and silicon tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The industrial production of this compound involves the hydrolytic condensation of the compound in dimethyl sulfoxide (DMSO) and water . This process results in the formation of tert-butyl silsequioxanes, which are valuable intermediates in various chemical processes.

Chemical Reactions Analysis

tert-Butyltrichlorosilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, DMSO, and various nucleophiles. The major products formed from these reactions are tert-butyl silanol, tert-butyl silsequioxanes, and substituted silanes.

Scientific Research Applications

tert-Butyltrichlorosilane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyltrichlorosilane involves its ability to react with nucleophiles, such as water and alcohols, to form silanol and siloxane bonds. These reactions are facilitated by the presence of the trichlorosilane group, which is highly reactive towards nucleophilic attack. The molecular targets of this compound include various functional groups that can undergo substitution or condensation reactions, leading to the formation of stable silicon-containing compounds .

Comparison with Similar Compounds

tert-Butyltrichlorosilane can be compared with other similar compounds, such as:

    Trimethylchlorosilane: This compound has a similar structure but with three methyl groups instead of a tert-butyl group. It is less bulky and has different reactivity.

    Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups, it also exhibits different reactivity and steric effects.

    Phenyltrichlorosilane: This compound contains a phenyl group instead of a tert-butyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its bulky tert-butyl group, which provides steric hindrance and influences its reactivity in various chemical reactions .

Properties

IUPAC Name

tert-butyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUPSHQAMJMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066332
Record name Silane, trichloro(1,1-dimethylethyl)-
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Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-74-9
Record name tert-Butyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-74-9
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Record name tert-Butyltrichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(1,1-dimethylethyl)-
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Record name Silane, trichloro(1,1-dimethylethyl)-
Source EPA DSSTox
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Record name tert-butyltrichlorosilane
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Record name tert-Butyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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